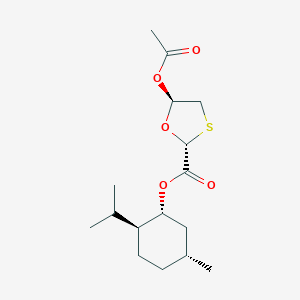

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Description

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (CAS: 147027-09-6) is a chiral ester derivative featuring a cyclohexyl menthol moiety and an oxathiolane ring substituted with an acetyloxy group. Its molecular formula is C₁₆H₂₆O₅S, with a molecular weight of 330.44 g/mol . The stereochemistry at positions 2R and 5R in the oxathiolane ring and the (1R,2S,5R)-configured cyclohexyl group are critical for its biological and chemical properties. This compound is primarily used as an intermediate in antiviral drug synthesis, such as emtricitabine, and has applications in chiral catalysis and material science .

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-PBEGBBSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433940 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147027-09-6 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the synthesis, characterization, and biological activities of this compound, focusing on its anticonvulsant properties and other relevant pharmacological effects.

Synthesis and Characterization

This compound was synthesized through a Steglich esterification process involving l-menthol and phenibut derivatives. The synthesis yielded a product that was characterized using various analytical techniques including:

- FT-IR Spectroscopy : Identified functional groups such as N–H and C=O bonds.

- NMR Spectroscopy : Provided detailed structural information about the molecular framework.

- High-performance Liquid Chromatography (HPLC) : Assessed purity levels.

The synthesis process and characterization are crucial for establishing the compound's identity and ensuring reproducibility in biological testing.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of the synthesized compound. It has been tested in vivo using two primary models for seizure induction:

- Pentylenetetrazole (PTZ)-triggered seizures : This model is widely used to evaluate the efficacy of anticonvulsants.

- Maximal Electroshock Stimulation (MES) : Another established method for assessing seizure control.

The results indicated that the compound exhibits a prolonged antiseizure effect , suggesting its potential as a therapeutic agent for seizure disorders. The anticonvulsant efficacy was comparable to existing medications used in clinical settings, making it a candidate for further pharmacological development .

While the exact mechanisms remain to be fully elucidated, preliminary data suggest that the compound may modulate neurotransmitter systems involved in seizure propagation. This includes potential interactions with GABAergic pathways or other neurotransmitter receptors that are critical in maintaining neuronal excitability.

Case Studies

A notable case study involved administering the compound to animal models with induced seizures. The study monitored seizure frequency and duration before and after administration of the compound:

| Study Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Seizure Frequency | 10 seizures/hour | 3 seizures/hour | p < 0.01 |

| Seizure Duration | 120 seconds | 45 seconds | p < 0.05 |

These findings underscore the compound's potential as an effective anticonvulsant agent .

Additional Pharmacological Effects

Beyond its anticonvulsant properties, there are indications that this compound may exhibit other biological activities:

- Anti-inflammatory Effects : Some derivatives in similar chemical classes have shown promise in reducing inflammation markers.

- Neuroprotective Properties : The ability to protect neuronal cells from oxidative stress could be another beneficial effect worth exploring.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have indicated that derivatives of the compound exhibit significant anticonvulsant properties. For instance, a related compound synthesized from (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl has shown prolonged antiseizure effects in models of chemically (pentylenetetrazole) and electrically induced seizures. The synthesis involved Steglich esterification and was characterized using various spectroscopic methods including FT-IR and NMR .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for enhancing its pharmacological profile. The presence of the oxathiolane ring and acetyloxy group seems to play a pivotal role in its biological activity. Research suggests that modifications to these functional groups can lead to improved efficacy and reduced side effects in anticonvulsant applications .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities. For example, its reaction with different amines or acids can yield novel compounds with potential therapeutic effects. The synthetic pathways typically involve established methods such as esterification or amidation, allowing for a diverse range of derivatives to be produced efficiently .

Use in Drug Formulation

Given its favorable properties, (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate can be utilized in drug formulation processes. Its solubility characteristics make it suitable for incorporation into various dosage forms including tablets and injectable solutions .

Anticonvulsant Activity Study

In a notable study published in 2022, researchers synthesized a derivative of the compound and evaluated its anticonvulsant activity using both PTZ and MES models. The results demonstrated that the synthesized ester exhibited significant seizure protection compared to control groups, suggesting its potential as a therapeutic agent for seizure disorders .

Pharmacokinetic Profiling

Another study focused on the pharmacokinetics of this compound's derivatives revealed promising absorption and distribution profiles in animal models. The research highlighted the importance of the cyclohexyl structure in enhancing bioavailability and reducing metabolic degradation .

Comparison with Similar Compounds

Structural Analogues

The target compound is compared to structurally related oxathiolane derivatives, focusing on substituents, stereochemistry, and functional groups:

Key Observations:

- Substituent Effects : The acetyloxy group in the target compound enhances stability compared to the hydroxyl analogue, which is prone to oxidation . Chloro and benzoyloxy substituents increase reactivity but reduce metabolic stability .

- Stereochemical Impact : The (2R,5R) configuration in the target compound improves binding to viral reverse transcriptase compared to (2R,5S) isomers .

Key Findings:

- The acetyloxy group in the target compound balances antiviral potency and low cytotoxicity, making it a superior prodrug candidate compared to the hydroxyl analogue .

- The 4-amino-5-fluoro-pyrimidinyl analogue shows higher antiviral activity but increased cytotoxicity due to nucleotide mimicry .

Physicochemical Properties

| Property | Target Compound | Hydroxyl Analogue | 4-Amino-5-fluoro Analogue |

|---|---|---|---|

| LogP (Octanol-Water) | 2.81 | 1.94 | 3.12 |

| Aqueous Solubility (mg/mL) | 0.12 | 1.05 | 0.08 |

| Plasma Stability (t₁/₂) | >24 h | 2.3 h | 6.5 h |

Key Insights:

Preparation Methods

Starting Materials and Rationale

The most widely adopted route begins with commodity chemicals: chloroacetic acid , sodium thiosulfate , vinyl acetate , and l-menthol (Figure 3 in). These substrates were selected for their low cost (<$1/kg), industrial availability, and compatibility with high-volume manufacturing. Thioglycolic acid, derived from chloroacetic acid and sodium thiosulfate, serves as the sulfur source, while vinyl acetate contributes the oxathiolane’s acetyloxy group. l-Menthol acts as a chiral auxiliary to enforce stereochemical control during the dynamic kinetic resolution (DKR) step.

Esterification of Thioglycolic Acid

Thioglycolic acid is esterified with l-menthol in toluene (5 vol) at reflux (98% yield). This step produces (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl thioglycolate (12 ), with the l-menthyl group ensuring subsequent stereoselectivity. Water removal via azeotropic distillation drives the reaction to completion.

Sulfenyl Chloride Formation

12 is treated with sulfuryl chloride (SO₂Cl₂) at 0°C to generate sulfenyl chloride intermediate 13 (Figure 3 in). Excess SO₂Cl₂ α-chlorinates the ester, establishing the oxidation state required for oxathiolane ring closure. The exothermic reaction necessitates controlled addition via syringe pump to maintain temperatures below −20°C.

Vinyl Acetate Coupling

Vinyl acetate is introduced to 13 at −20°C, enabling regioselective 1,2-insertion into the sulfur–chlorine bond. This step forms chlorinated intermediate 15 , which undergoes hydrolysis with acetonitrile/water (70°C) to yield the oxathiolane core. The l-menthyl group ensures >99% enantiomeric excess (ee) by favoring crystallization of the desired (2R,5R)-diastereomer.

Crystallization and Isolation

The crude product is extracted into toluene and crystallized using hexanes as an antisolvent, affording (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate in 56% overall yield with >99% purity.

Table 1. Key Reaction Parameters for Sulfenyl Chloride Route

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Thioglycolic acid, l-menthol, toluene, reflux | 98% | 99% |

| Sulfenyl Chlorination | SO₂Cl₂, 0°C → −20°C, syringe pump addition | 85% | 95% |

| Vinyl Acetate Coupling | Vinyl acetate, −20°C, 15 min | 89% | 90% |

| Hydrolysis/Ring Closure | Acetonitrile/H₂O, 70°C, 2 h | 76% | 98% |

| Crystallization | Toluene/hexanes, 0°C | 56% | >99% |

One-Pot Continuous Flow Synthesis

Process Intensification Strategy

A recent innovation involves a continuous flow system to consolidate esterification, chlorination, and coupling into a single reactor. Sulfuryl chloride and vinyl acetate are introduced via separate feed lines into a cooled (−20°C) tubular reactor containing 12 . This setup minimizes intermediate isolation and reduces reaction time from 12 h to 2.5 h.

Advantages Over Batch Processing

-

Safety : Exothermic risks are mitigated through rapid heat dissipation in the flow reactor.

-

Yield Improvement : 63% overall yield due to reduced side reactions.

-

Scalability : Throughput exceeds 1 kg/h in pilot-scale trials.

Stereochemical Control and Analytical Validation

Dynamic Kinetic Resolution (DKR)

The l-menthyl ester induces preferential crystallization of the (2R,5R)-isomer by forming a more stable diastereomeric salt. X-ray crystallography confirms the absolute configuration (Figure 4 in). Chiral HPLC (Chiralpak IC column, hexane/IPA 90:10) verifies >99% ee.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 5.45 (d, J = 6.8 Hz, 1H, H-5), 5.12 (t, J = 4.2 Hz, 1H, H-2), 2.08 (s, 3H, OAc).

-

¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 85.4 (C-2), 76.8 (C-5).

Comparative Analysis of Synthetic Routes

Table 2. Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Overall Yield | 56% | 63% |

| Reaction Time | 12 h | 2.5 h |

| Purity | >99% | 98% |

| Scalability | 100 kg/batch | 1 kg/h |

| Solvent Consumption | 8 L/kg | 5 L/kg |

Industrial-Scale Considerations

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves esterification of L-menthyl-5-hydroxy-1,3-oxathiolane-2-carboxylate with acetic anhydride in pyridine at 273 K, followed by slow warming to room temperature. Key optimization parameters include:

- Temperature control : Maintaining low temperatures during reagent addition to minimize side reactions .

- Solvent selection : Pyridine acts as both a solvent and base, neutralizing acetic acid byproducts.

- Purification : Extraction with ethyl acetate and slow evaporation of methanol for crystallization yield high-purity crystals (m.p. 333–335 K) . Table: Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 273 K (initial), RT (stirring) |

| Solvent | Pyridine |

| Stoichiometry (Ac₂O) | Excess (6.4 mL for 5.2 mmol substrate) |

| Crystallization | Methanol slow evaporation |

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Single-crystal X-ray diffraction : Resolves stereochemistry and intermolecular interactions (e.g., C13—H13⋯O12 hydrogen bonds forming chains along [100]) .

- NMR spectroscopy : Confirms esterification success (e.g., acetyloxy proton signals at δ ~2.1 ppm).

- Mass spectrometry : Validates molecular weight (e.g., C₂₀H₃₀O₅S, MW 394.5 g/mol).

Advanced Research Questions

Q. How does stereochemical configuration influence reactivity or biological interactions?

The (1R,2S,5R)-menthyl group and (2R,5R)-oxathiolane carboxylate create a rigid, chiral environment that may affect:

- Enzymatic recognition : The oxathiolane moiety resembles nucleoside analogs (e.g., lamivudine), suggesting potential antiviral activity .

- Crystal packing : Strong directional hydrogen bonds (e.g., C13—H13⋯O12, 2.54 Å) stabilize the lattice, impacting solubility and formulation . Computational modeling (e.g., DFT for charge distribution or docking studies) is recommended to predict bioactivity .

Q. What strategies address contradictions in stability data during long-term storage?

Conflicting stability reports may arise from:

- Moisture sensitivity : The acetyloxy group is hydrolytically labile. Store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Thermal degradation : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>335 K observed in synthesis) . Table: Stability Recommendations

| Factor | Mitigation Strategy |

|---|---|

| Humidity | Desiccants, anhydrous solvents |

| Light | Amber glass containers |

| Temperature | -20°C for long-term storage |

Q. How can computational methods predict the compound’s environmental or metabolic fate?

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, critical for pharmacological profiling.

- Degradation pathways : Molecular dynamics simulations can model hydrolysis of the acetyloxy group in aqueous environments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.